molecular formula C21H32BNO5 B6321890 tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate CAS No. 2096997-44-1

tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate

Cat. No.: B6321890
CAS No.: 2096997-44-1
M. Wt: 389.3 g/mol
InChI Key: AMYKUVPSVBRKLL-UHFFFAOYSA-N
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Description

Tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate: is a complex organic compound that features a boronic acid derivative and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative One common method includes the reaction of a phenol derivative with a boronic acid under suitable conditions to form the boronic ester

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to improve the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: : Reduction reactions can be performed on the pyrrolidine ring or other functional groups.

  • Substitution: : Substitution reactions at the boronic acid or pyrrolidine ring can lead to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, reduced pyrrolidine derivatives, and substituted derivatives of the original compound.

Scientific Research Applications

Tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The boronic acid moiety can interact with biological molecules, making it useful in the study of enzyme inhibitors and other biological targets.

  • Industry: : Its unique structure may find use in materials science and the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety may form a reversible covalent bond with the enzyme's active site, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate: can be compared with other boronic acid derivatives and pyrrolidine-containing compounds. Similar compounds include:

  • Tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate

  • Tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate

  • Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

The uniqueness of This compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

tert-butyl 2-[[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO5/c1-20(2,3)28-19(24)23-12-8-9-16(23)13-25-18-11-7-6-10-17(18)22-26-14-21(4,5)15-27-22/h6-7,10-11,16H,8-9,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYKUVPSVBRKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2OCC3CCCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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